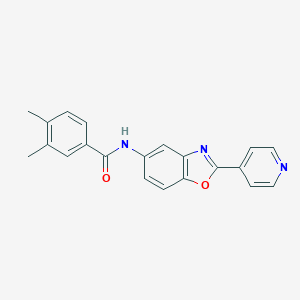
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of certain enzymes that are involved in the development of certain diseases. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of various cellular processes. By inhibiting the activity of these kinases, this compound can prevent the growth and proliferation of cancer cells and the development of certain diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of certain kinases, which can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which can help to prevent the development of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in laboratory experiments include its potential applications in the development of new drugs for the treatment of various diseases. Additionally, this compound has been found to exhibit antitumor activity and can inhibit the activity of certain enzymes that are involved in the development of certain diseases. The limitations of using this compound in laboratory experiments include the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for the study of 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide include the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. The potential applications of this compound in the development of new drugs for the treatment of various diseases make it a promising area of research for the future.
Synthesemethoden
The synthesis of 4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been achieved by various methods. One of the methods involves the reaction of 2-aminopyridine, 2-hydroxybenzaldehyde, and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification. Another method involves the reaction of 2-aminopyridine, 2-hydroxybenzaldehyde, and 4-(chloromethyl)benzoic acid in the presence of potassium carbonate and DMF. The reaction mixture is heated at reflux for several hours, and the product is obtained by filtration and purification.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the development of certain diseases. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C26H19N3O3 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
4-phenylmethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C26H19N3O3/c30-25(19-8-11-22(12-9-19)31-17-18-5-2-1-3-6-18)28-21-10-13-24-23(15-21)29-26(32-24)20-7-4-14-27-16-20/h1-16H,17H2,(H,28,30) |
InChI-Schlüssel |
VJUFMRNNDHOKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)
![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


